Benzene, 1-(1,2-butadienyl)-4-fluoro-
CAS No.: 205108-17-4
Cat. No.: VC17235390
Molecular Formula: C10H9F
Molecular Weight: 148.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 205108-17-4 |
|---|---|
| Molecular Formula | C10H9F |
| Molecular Weight | 148.18 g/mol |
| Standard InChI | InChI=1S/C10H9F/c1-2-3-4-9-5-7-10(11)8-6-9/h2,4-8H,1H3 |
| Standard InChI Key | NEUANDJPBDPZOB-UHFFFAOYSA-N |
| Canonical SMILES | CC=C=CC1=CC=C(C=C1)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure consists of a benzene ring substituted at the 1-position with a 1,2-butadienyl group (–CH₂–C≡C–CH₂–) and at the 4-position with a fluorine atom. This arrangement creates a planar aromatic system juxtaposed with a linear, sp-hybridized diyne chain. The fluorine atom’s electronegativity (3.98 Pauling) induces electron withdrawal via inductive effects, polarizing the aromatic π-system and potentially enhancing electrophilic substitution reactivity at meta positions .
Spectroscopic Signatures
Although experimental NMR or IR data for this compound are unavailable in published literature, analogies can be drawn to similar fluorobenzenes and butadienyl-substituted aromatics. For 1-butyl-4-fluorobenzene (C₁₀H₁₃F), the fluorine-19 NMR chemical shift typically appears near –110 ppm relative to CFCl₃, while aromatic protons resonate between 6.8–7.2 ppm in proton NMR . The butadienyl group’s protons would likely show distinctive coupling patterns in the 5.0–6.5 ppm range due to allylic and conjugated diene interactions .
Computational Insights
Density functional theory (DFT) calculations on analogous systems, such as 2-fluoro-3-phenylthio-1,3-butadiene, reveal that fluorine substitution reduces HOMO-LUMO gaps by 0.3–0.5 eV compared to non-fluorinated analogs, enhancing susceptibility to cycloaddition reactions . For Benzene, 1-(1,2-butadienyl)-4-fluoro-, similar effects likely stabilize transition states in Diels-Alder reactions, though experimental validation remains absent .
Synthesis and Chemical Reactivity
Diels-Alder Retro-Engineering
A retrosynthetic approach could employ fluorobenzene as the aromatic precursor, functionalized via Sonogashira coupling to install the butadienyl moiety. For example, 4-fluorophenylacetylene might undergo catalytic coupling with propargyl bromide under palladium/copper catalysis to yield the target structure :
Halogen-Lithium Exchange
An alternative route could involve lithiation of 1-bromo-4-fluorobenzene followed by quenching with butadienyl electrophiles. This method has precedent in the synthesis of 2-trifluoromethyl-3-phenylthio-1,3-butadienes :
Reactivity Patterns
The compound’s dual functionality—fluorinated aryl and conjugated diene—suggests diverse reaction pathways:
Cycloaddition Chemistry
The butadienyl chain could act as a diene in [4+2] cycloadditions. In fluorinated analogs like 2-fluoro-3-phenylthio-1,3-butadiene, Diels-Alder reactions with maleic anhydride proceed at –20°C with 75–85% yields when catalyzed by EtAlCl₂ . Similar reactivity is anticipated for Benzene, 1-(1,2-butadienyl)-4-fluoro-, potentially yielding fluorinated bicyclic systems.
Research Challenges and Future Directions
Stability Concerns
Conjugated dienes are prone to polymerization and oxidation. Accelerated aging studies under varied temperatures and atmospheres are needed to assess the compound’s shelf life and handling requirements.
Toxicity Profiling
No ecotoxicological data exist for this compound. Given fluorine’s persistence in ecosystems, structure-activity relationship (SAR) modeling against EPA’s ECOSAR database could predict acute aquatic toxicity .
Catalytic Functionalization
Exploring cross-coupling reactions (e.g., Suzuki-Miyaura) at the butadienyl terminus could enable modular synthesis of extended π-systems for optoelectronic applications .
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